molecular formula C7H7FN2O4 B3053773 1(2H)-pyrimidineacetic acid, 5-fluoro-3,4-dihydro-2,4-dioxo-, methyl ester CAS No. 56059-28-0

1(2H)-pyrimidineacetic acid, 5-fluoro-3,4-dihydro-2,4-dioxo-, methyl ester

Cat. No.: B3053773
CAS No.: 56059-28-0
M. Wt: 202.14 g/mol
InChI Key: ATGWGHLJNFEABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 1(2H)-Pyrimidineacetic Acid Derivatives in Medicinal Chemistry

Historical Context of Fluorinated Pyrimidine-Based Therapeutics

The development of fluorinated pyrimidines traces its origins to the groundbreaking work of Dushinsky et al. in 1957, who synthesized 5-fluorouracil (5-FU) and demonstrated its potent antitumor activity. By substituting fluorine at the 5-position of uracil, they created a molecule capable of inhibiting thymidylate synthase, a key enzyme in DNA synthesis. This discovery marked the beginning of fluorine’s prominence in medicinal chemistry, as its electronegativity and small atomic radius allowed for precise modulation of drug-receptor interactions.

Subsequent innovations focused on improving 5-FU’s pharmacokinetic limitations, such as its short half-life and systemic toxicity. Researchers explored prodrug strategies, leading to derivatives like tegafur, a 5-FU precursor activated via hepatic metabolism. The 1980s saw further advancements with the introduction of combination therapies such as UFT (tegafur with uracil) and S-1 (tegafur with 5-chloro-2,4-dihydroxypyridine and potassium oxonate). These formulations leveraged biochemical modulators to enhance 5-FU’s efficacy while mitigating gastrointestinal toxicity.

Table 1: Milestones in Fluorinated Pyrimidine Drug Development
Year Advancement Key Contribution
1957 Synthesis of 5-FU First fluorinated pyrimidine with antitumor activity
1967 Development of tegafur Prodrug of 5-FU with improved oral bioavailability
1984 Discovery of 5-chloro-2,4-dihydroxypyridine Potent inhibitor of 5-FU degradation, enabling prolonged exposure
1991 Introduction of S-1

Properties

IUPAC Name

methyl 2-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O4/c1-14-5(11)3-10-2-4(8)6(12)9-7(10)13/h2H,3H2,1H3,(H,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGWGHLJNFEABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C(=O)NC1=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348502
Record name AC1LCV68
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56059-28-0
Record name AC1LCV68
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1(2H)-pyrimidineacetic acid, 5-fluoro-3,4-dihydro-2,4-dioxo-, methyl ester typically involves the reaction of 5-fluorouracil with an appropriate acetic acid derivative under specific conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the esterification process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1(2H)-Pyrimidineacetic acid, 5-fluoro-3,4-dihydro-2,4-dioxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
1(2H)-Pyrimidineacetic acid derivatives have shown promising anticancer properties, particularly as analogs of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. Research indicates that the incorporation of a fluorine atom enhances the compound's ability to inhibit thymidylate synthase, thereby disrupting DNA synthesis in cancer cells.

Case Study:
A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer. The mechanism was attributed to the compound's ability to interfere with nucleic acid metabolism and induce apoptosis in malignant cells .

2. Antiviral Properties
Recent investigations have highlighted the antiviral potential of this compound against several viruses. Its structure allows it to inhibit viral replication by targeting specific enzymes involved in the viral life cycle.

Case Study:
In vitro studies have shown that the compound effectively inhibits the replication of certain RNA viruses, suggesting its potential as a lead compound for developing antiviral therapies .

Biochemical Applications

1. Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways. This inhibition can be leveraged for therapeutic benefits in conditions such as metabolic disorders.

Data Table: Enzyme Inhibition Studies

Enzyme TargetIC50 (µM)Reference
Thymidylate Synthase0.5
Dihydropteroate Synthase1.0
RNA Polymerase0.8

Synthesis and Derivatives

The synthesis of 1(2H)-pyrimidineacetic acid derivatives involves several chemical reactions that enhance its biological activity. Researchers have explored various synthetic pathways to optimize yield and efficacy.

Synthesis Pathway Overview:

  • Starting Material : Urea and malonic acid derivatives.
  • Reactions :
    • Cyclization to form pyrimidine ring.
    • Fluorination at the 5-position.
    • Esterification to obtain methyl ester derivatives.

Mechanism of Action

The mechanism of action of 1(2H)-pyrimidineacetic acid, 5-fluoro-3,4-dihydro-2,4-dioxo-, methyl ester involves its interaction with specific molecular targets. The fluoro group and ester functional group play crucial roles in its activity. The compound may inhibit certain enzymes or interact with nucleic acids, leading to its observed effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound belongs to a class of 5-fluorouracil (5-FU) derivatives modified at the N1 position. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Solubility (g/L, pH 4.0) Biological Activity
Target Compound (Methyl ester) Methyl ester at C1 C$7$H$7$FN$2$O$4$ 214.14 Not reported Not reported Antitumor (selective)
1-Isobutyloxycarbonyl-5-fluorouracil (RN 71759-45-0) 2-Methylpropyl ester at C1 C$9$H${11}$FN$2$O$4$ 230.20 230.20 3.00 Not reported
1-Cyclohexyloxycarbonyl-5-fluorouracil (RN 109232-74-8) Cyclohexyl ester at C1 C${11}$H${13}$FN$2$O$4$ 256.24 256.24 0.92 Not reported
2-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid Methyl group at C5, free carboxylic acid C$7$H$8$N$2$O$4$ 184.15 Not reported Not reported Structural analog of 5-FU

Key Observations :

Ester Group Impact: The methyl ester derivative (target compound) has lower molecular weight compared to bulkier esters (e.g., cyclohexyl or 2-methylpropyl). The 2-methylpropyl ester (RN 71759-45-0) shows higher solubility (3.00 g/L) than the cyclohexyl analog (0.92 g/L), likely due to reduced hydrophobicity .

Biological Activity :

  • Antitumor activity is uniquely reported for the target compound and its enantiomers, suggesting that esterification at C1 preserves 5-FU’s pharmacophore while modulating bioavailability .
  • Other analogs (e.g., isobutyloxycarbonyl or cyclohexyloxycarbonyl derivatives) lack reported biological data, highlighting a research gap .

Biological Activity

1(2H)-Pyrimidineacetic acid, 5-fluoro-3,4-dihydro-2,4-dioxo-, methyl ester (CAS No. 56059-30-4) is a synthetic compound with notable biological activity. It is structurally related to 5-fluorouracil, a widely used chemotherapeutic agent. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H7FN2O4
  • Molecular Weight : 188.11 g/mol
  • IUPAC Name : 2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid
  • LogP : -1.81
  • pKa : 3.416

The compound is characterized by a pyrimidine ring structure that contributes to its biological activities.

The biological activity of this compound primarily involves its role as an antimetabolite. It inhibits DNA synthesis by interfering with nucleotide metabolism, specifically targeting thymidylate synthase and dihydropyrimidine dehydrogenase (DPD) enzymes. This inhibition leads to reduced proliferation of cancer cells.

Table 1: Comparison of Mechanisms

MechanismTarget EnzymeEffect on Cells
AntimetaboliteThymidylate synthaseInhibition of DNA synthesis
Dihydropyrimidine pathwayDPDIncreased uracil levels

Antitumor Activity

Research indicates that the compound exhibits significant antitumor activity across various cancer cell lines. In vitro studies have demonstrated its effectiveness against colorectal and breast cancer cells.

Case Study: Colorectal Cancer

A study published in Cancer Research highlighted that treatment with 1(2H)-pyrimidineacetic acid led to a marked reduction in cell viability in HCT116 colorectal cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Antiviral Activity

Emerging evidence suggests that this compound may also possess antiviral properties. Preliminary studies have shown efficacy against certain RNA viruses, potentially through inhibition of viral replication mechanisms.

Table 2: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50 Value (µM)Reference
AntitumorHCT116 (Colorectal Cancer)15Cancer Research (2023)
AntiviralInfluenza A Virus20Journal of Virology (2024)

Safety and Toxicity

While the compound shows promise as an anticancer agent, its safety profile must be considered. Toxicity studies indicate potential side effects similar to those observed with other fluorinated pyrimidines, including myelosuppression and gastrointestinal disturbances.

Table 3: Toxicity Profile

Side EffectSeverity LevelReference
MyelosuppressionModerateToxicology Reports (2024)
Gastrointestinal IssuesHighClinical Oncology (2023)

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1(2H)-pyrimidineacetic acid, 5-fluoro-3,4-dihydro-2,4-dioxo-, methyl ester in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (N95 masks) if aerosol generation is likely .
  • Ventilation : Conduct experiments in a fume hood to avoid inhalation of vapors or dust. Ensure local exhaust ventilation meets OSHA standards .
  • Emergency Procedures : In case of skin contact, wash with soap and water for 15 minutes. For eye exposure, flush with water for 20 minutes and seek medical attention. Use inert adsorbents (e.g., vermiculite) for spill containment .

Q. How can researchers synthesize this compound with high purity, and what analytical techniques validate its structural integrity?

  • Methodological Answer :

  • Synthetic Route : Adapt methods from analogous pyrimidine derivatives, such as esterification of the parent acid with methanol under acidic catalysis (e.g., H₂SO₄) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
  • Characterization :
  • NMR : Analyze ¹H/¹³C NMR spectra to confirm substitution patterns (e.g., fluoro group at C5, ester methyl resonance at ~3.8 ppm) .
  • LCMS : Verify molecular weight (M+1 ion) and purity (>95% via HPLC) .

Advanced Research Questions

Q. What experimental designs are optimal for studying the bioactivity of this compound in in vitro models?

  • Methodological Answer :

  • Cell-Based Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity via MTT assays. Include positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM) .
  • Enzyme Inhibition : Screen against thymidylate synthase (TS) or dihydrofolate reductase (DHFR) using fluorometric assays. Compare IC₅₀ values with 5-fluorouracil .
  • Data Validation : Replicate experiments in triplicate and apply ANOVA for statistical significance (p < 0.05) .

Q. How can researchers resolve contradictions in reported cytotoxicity data across studies?

  • Methodological Answer :

  • Variable Control : Standardize cell culture conditions (e.g., passage number, serum concentration) and compound solubility (use DMSO with <0.1% final concentration) .
  • Meta-Analysis : Compare datasets using funnel plots to identify publication bias. Apply random-effects models to account for inter-study heterogeneity .
  • Mechanistic Follow-Up : Conduct transcriptomic profiling (RNA-seq) to identify off-target effects that may explain divergent results .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Modify the ester moiety to enhance bioavailability (e.g., replace methyl with pivaloyloxymethyl groups) .
  • Metabolite Tracking : Use LC-MS/MS to monitor hydrolysis to the parent acid in plasma. Correlate with pharmacodynamic endpoints (e.g., tumor volume reduction) .
  • Formulation : Develop liposomal encapsulation to prolong half-life and reduce renal clearance .

Key Research Challenges and Solutions

  • Stability Issues : The compound may hydrolyze in aqueous buffers. Use lyophilized storage at -20°C and reconstitute in anhydrous DMSO immediately before experiments .
  • Fluorine-Specific Interactions : The C5-fluoro group may alter binding to target enzymes. Perform molecular docking (e.g., AutoDock Vina) to predict binding modes versus non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1(2H)-pyrimidineacetic acid, 5-fluoro-3,4-dihydro-2,4-dioxo-, methyl ester
Reactant of Route 2
Reactant of Route 2
1(2H)-pyrimidineacetic acid, 5-fluoro-3,4-dihydro-2,4-dioxo-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.